molecular formula C8H7FN2S B13477949 2-Benzothiazolamine, 6-fluoro-N-methyl-

2-Benzothiazolamine, 6-fluoro-N-methyl-

Cat. No.: B13477949
M. Wt: 182.22 g/mol
InChI Key: OGBOCBCKIXFUPO-UHFFFAOYSA-N
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Description

6-fluoro-N-methyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazoles are known for their diverse chemical reactivities and broad spectrum of biological activities

Chemical Reactions Analysis

6-fluoro-N-methyl-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions can disrupt essential biological processes, leading to the compound’s observed effects.

Properties

Molecular Formula

C8H7FN2S

Molecular Weight

182.22 g/mol

IUPAC Name

6-fluoro-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7FN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)

InChI Key

OGBOCBCKIXFUPO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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